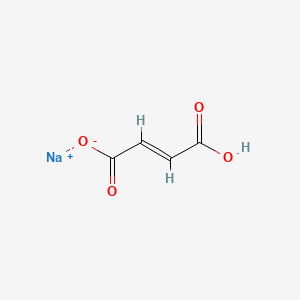
Fumarate monosodique
Vue d'ensemble
Description
Sodium hydrogen fumarate is an organic sodium salt derived from fumaric acid. It is known for its role as a food acidity regulator and is commonly used in the food industry to control the acidity or alkalinity of foods . The compound is characterized by its white crystalline powder form and is soluble in water .
Applications De Recherche Scientifique
Sodium hydrogen fumarate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and processes.
Biology: It serves as a buffering agent in biological experiments to maintain pH levels.
Medicine: It is investigated for its potential therapeutic effects and as a component in pharmaceutical formulations.
Industry: It is widely used in the food industry as an acidulant and flavor enhancer.
Analyse Biochimique
Biochemical Properties
Monosodium fumarate is involved in several biochemical reactions. It acts as an intermediate in the citric acid cycle, where it is converted to malate by the enzyme fumarase. This conversion is crucial for the production of energy in the form of ATP. Monosodium fumarate interacts with enzymes such as fumarase and other biomolecules involved in the citric acid cycle, facilitating the continuation of this essential metabolic pathway .
Cellular Effects
Monosodium fumarate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, monosodium fumarate can modulate the activity of fumarase, leading to changes in the levels of fumarate and malate within the cell. This, in turn, impacts the overall metabolic flux and energy production. Additionally, monosodium fumarate has been implicated in the regulation of inflammatory responses and immune cell function .
Molecular Mechanism
At the molecular level, monosodium fumarate exerts its effects through interactions with specific biomolecules. It binds to fumarase, facilitating the conversion of fumarate to malate. This binding interaction is essential for the proper functioning of the citric acid cycle. Furthermore, monosodium fumarate can act as an inhibitor or activator of certain enzymes, depending on the cellular context. It also influences gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of monosodium fumarate can change over time. Studies have shown that the stability and degradation of monosodium fumarate can impact its long-term effects on cellular function. For example, prolonged exposure to monosodium fumarate can lead to alterations in cellular metabolism and energy production. Additionally, the degradation products of monosodium fumarate may have distinct biological activities that contribute to its overall effects .
Dosage Effects in Animal Models
The effects of monosodium fumarate vary with different dosages in animal models. At low doses, monosodium fumarate can enhance metabolic activity and energy production. At high doses, it may exhibit toxic effects, leading to cellular damage and dysfunction. Studies have shown that high doses of monosodium fumarate can cause oxidative stress, inflammation, and alterations in gene expression. These effects highlight the importance of carefully regulating the dosage of monosodium fumarate in experimental settings .
Metabolic Pathways
Monosodium fumarate is involved in several metabolic pathways, primarily the citric acid cycle. It interacts with enzymes such as fumarase, which catalyzes the conversion of fumarate to malate. This interaction is crucial for maintaining the proper functioning of the citric acid cycle and ensuring efficient energy production. Additionally, monosodium fumarate can influence other metabolic pathways by modulating the levels of key metabolites and cofactors .
Transport and Distribution
Within cells and tissues, monosodium fumarate is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of monosodium fumarate to specific cellular compartments. The distribution of monosodium fumarate within cells can impact its activity and function. For example, its accumulation in mitochondria is essential for its role in the citric acid cycle and energy production .
Subcellular Localization
Monosodium fumarate is primarily localized in the mitochondrial matrix, where it participates in the citric acid cycle. It can also be found in other subcellular compartments, such as the cytosol and nucleus. The subcellular localization of monosodium fumarate is regulated by targeting signals and post-translational modifications. These mechanisms ensure that monosodium fumarate is directed to the appropriate cellular compartments, where it can exert its biochemical effects .
Méthodes De Préparation
Sodium hydrogen fumarate can be synthesized through the reaction of fumaric acid with sodium hydroxide. The process involves dissolving fumaric acid in water and then adding sodium hydroxide to the solution. The resulting monosodium fumarate is then obtained through recrystallization . Industrial production methods often involve similar processes but on a larger scale to meet commercial demands .
Analyse Des Réactions Chimiques
Sodium hydrogen fumarate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can be reduced under specific conditions to yield other compounds.
Substitution: Sodium hydrogen fumarate can participate in substitution reactions where one of its functional groups is replaced by another group.
Common reagents used in these reactions include bromine, sulfuric acid, and sodium hydroxide . The major products formed from these reactions vary based on the specific conditions and reagents used.
Mécanisme D'action
The mechanism of action of monosodium fumarate involves its role as a buffering agent. It helps maintain the pH levels in various environments by neutralizing acids and bases. This property is particularly useful in food preservation and pharmaceutical formulations . The compound interacts with molecular targets and pathways involved in maintaining pH balance and oxidative stress regulation .
Comparaison Avec Des Composés Similaires
Sodium hydrogen fumarate is similar to other compounds such as:
Fumaric acid: The parent compound from which monosodium fumarate is derived.
Dimethyl fumarate: Another derivative of fumaric acid with different applications, particularly in medicine.
Monosodium glutamate: A sodium salt of glutamic acid used as a flavor enhancer in foods.
Sodium hydrogen fumarate is unique in its specific role as a food acidity regulator and its solubility properties, which make it more suitable for certain applications compared to fumaric acid .
Propriétés
Numéro CAS |
5873-57-4 |
|---|---|
Formule moléculaire |
C4H4NaO4 |
Poids moléculaire |
139.06 g/mol |
Nom IUPAC |
sodium;(E)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C4H4O4.Na/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1+; |
Clé InChI |
RYDFXSRVZBYYJV-TYYBGVCCSA-N |
SMILES |
C(=CC(=O)[O-])C(=O)O.[Na+] |
SMILES isomérique |
C(=C/C(=O)O)\C(=O)O.[Na] |
SMILES canonique |
C(=CC(=O)O)C(=O)O.[Na] |
Key on ui other cas no. |
18016-19-8 7704-73-6 5873-57-4 |
Pictogrammes |
Irritant |
Numéros CAS associés |
110-16-7 (Parent) |
Synonymes |
hydrogen maleate maleate maleic acid maleic acid, ammonium salt maleic acid, calcium salt maleic acid, dipotassium salt maleic acid, disodium salt maleic acid, iron salt maleic acid, monoammonium salt maleic acid, monocopper (2+) salt maleic acid, monosodium salt maleic acid, neodymium salt maleic acid, potassium salt maleic acid, sodium salt sodium maleate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Research indicates that monosodium fumarate can alter the rumen microbial ecosystem and fermentation processes in sheep. Specifically, it has been shown to:
- Decrease ammonia nitrogen concentration: This suggests a potential improvement in nitrogen utilization efficiency in sheep. [], []
- Modulate volatile fatty acid (VFA) production: Studies show a decrease in the acetate to propionate ratio, which might impact energy metabolism. [], []
- Influence microbial populations: While not directly affecting fungi or Ruminococcus flavefaciens, it decreases protozoa, methanogens, Fibrobacter succinogenes, and Butyrivibrio fibrisolvens populations. [], []
A: Yes, studies suggest that monosodium fumarate, particularly when combined with essential oils or their active components, can significantly reduce methane production in in vitro rumen fermentation models. [], [] This effect is attributed to:
- Direct inhibition of methanogens: Monosodium fumarate acts as a hydrogen sink, diverting hydrogen away from methane production. []
- Synergistic effects with essential oils: The combination with essential oils enhances the methane-inhibiting effect, possibly due to the combined impact on methanogens and protozoa. [], []
ANone: The solubility of monosodium fumarate is influenced by various factors, including:
- Solvent type: Studies have investigated its solubility in various neat and binary solvent systems. []
- Temperature: Like most solutes, its solubility generally increases with temperature. []
- pH: The pH of the solution influences the ionization state of monosodium fumarate, affecting its solubility. []
- Presence of other solutes: The presence of glucose has minimal impact, while ethanol can affect the solubility of both fumaric acid and its sodium salts. []
A: The crystal structure of sodium hydrogen fumarate has been determined using X-ray crystallography. Key features include: []
- Triclinic unit cell: The crystal belongs to the triclinic crystal system. []
- Hydrogen bonding: Fumarate groups are linked by hydrogen bonds in chains along a specific axis. []
- Non-planar fumarate group: Unlike the planar structure of fumaric acid, the fumarate group in sodium hydrogen fumarate is non-planar with one COOH group twisted out of plane. []
A: While monosodium fumarate is generally considered safe as a food additive, its potential to promote the growth of Campylobacter concisus warrants further investigation. [] This is particularly relevant in the context of inflammatory bowel disease (IBD), where both dietary factors and C. concisus have been implicated. Further research is needed to determine if dietary intake of fumaric acid and its sodium salts could influence the composition of the gut microbiome and potentially exacerbate IBD symptoms in susceptible individuals. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



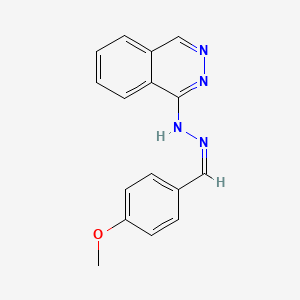

![Methyl (1R,4R,5R,6R,8R,10R,11E,14R)-11-ethylidene-6-hydroxy-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradec-2-ene-5-carboxylate](/img/structure/B1232465.png)
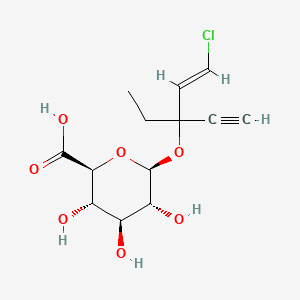
![Bicyclo[7.2.0]undec-4-ene-3,7-dione, 6-(acetyloxy)-2-hydroxy-4,11,11-trimethyl-8-methylene-, (1R,2R,4E,6R,9S)-](/img/structure/B1232479.png)
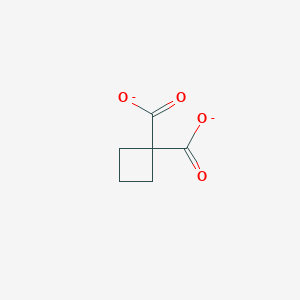
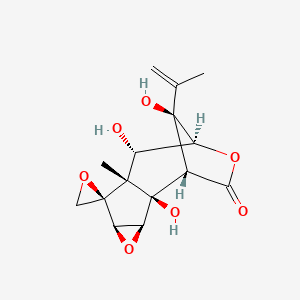
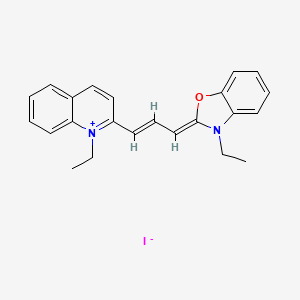


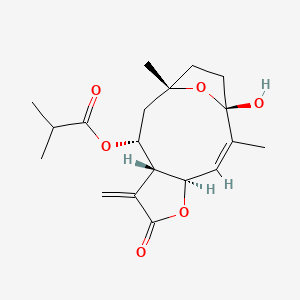
![[3-benzofuro[2,3-c][1]benzoxepin-12(6H)-ylidenepropyl]dimethylammonium hydrogen fumarate](/img/structure/B1232472.png)

